molecular formula C8H5BrO2Se2 B4324157 methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate

methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate

Cat. No.: B4324157
M. Wt: 371.0 g/mol
InChI Key: KXQGSJYNICYRHX-UHFFFAOYSA-N
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Description

Methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate is a complex organoselenium compound It belongs to the class of selenophenes, which are heterocyclic compounds containing selenium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate typically involves the selenobromination of thienylpropargyl alcohols. This reaction is conducted using cyclohexene as an additive, either at room temperature or at 0°C, depending on the desired regioisomer . The process involves the formation of selenopheno[2,3-b]selenophene rings through a cyclization reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions to replace the bromine atom.

Major Products:

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted selenophenes depending on the nucleophile used.

Scientific Research Applications

Methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate involves its interaction with various molecular targets. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress pathways. This redox activity can modulate the activity of enzymes and proteins involved in oxidative stress responses, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Selenopheno[3,2-b]selenophene derivatives: These compounds have a similar structure but differ in the position of the selenium atoms.

    Benzoselenophenes: These compounds contain a benzene ring fused to a selenophene ring.

Uniqueness: Methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and selenium atoms. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-bromoselenopheno[2,3-b]selenophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2Se2/c1-11-7(10)6-2-4-5(9)3-12-8(4)13-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQGSJYNICYRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C([Se]1)[Se]C=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2Se2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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